8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Molecular Structure Analysis
The molecular structure of “8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Scientific Research Applications
- Researchers have explored the potential of pyrazoloquinolines as antitumor agents. The combination of the pyrazole ring with thiazoles or thiazines provides pharmacological activity. Some derivatives have been investigated for their anticancer properties, including inhibition of topoisomerase II alpha and modulation of Hh signaling pathways .
- A structure-activity relationship (SAR) study revealed that certain derivatives of 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline exhibited promising cytotoxic activity. Electron-donating and electron-withdrawing groups influenced their potency. Notably, compounds with electron-withdrawing groups demonstrated significant cytotoxicity .
- The synthesis and biological evaluation of novel molecular entities (NCEs) often involve heterocyclic scaffolds. Pyrazoloquinolines, with their multiple nitrogen atoms, have garnered attention in drug discovery. Researchers explore their potential as privileged scaffolds for building diverse libraries of compounds .
- Recent methods (2012–2022) for synthesizing pyrazoloquinolines include annulation of the pyrazole ring to the thiazole or thiazine ring, and vice versa. These approaches allow access to various derivatives with potential biological activities .
- The 1,3-thiazole or 1,4-thiazine rings, when fused with azoles, serve as structural subunits in medicinal chemistry. Researchers aim to develop potent molecules with higher specificity and lower toxicity. Thiazole-containing anticancer drugs and pyrazole derivatives (e.g., celecoxib) highlight the importance of these bicyclic systems .
- While not directly related to 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, it’s worth noting that research on pyrazolo[3,4-b]pyridine derivatives has also been active. Synthetic strategies and their advantages have been systematically reviewed within the period from 2017 to 2021 .
Anticancer Activity
Cytotoxicity Studies
Drug Discovery Scaffold
Synthetic Strategies
Medicinal Chemistry Applications
Pyrazolo[3,4-b]pyridine Derivatives
properties
IUPAC Name |
8-ethoxy-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-28-19-13-14-22-20(15-19)24-21(16-25-22)23(17-9-5-3-6-10-17)26-27(24)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOGWKOJDWHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.